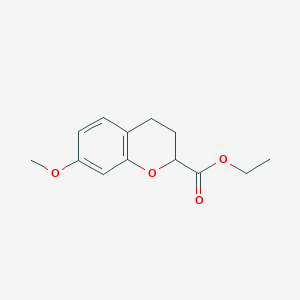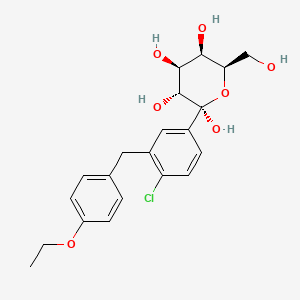
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of dapagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves multiple steps, starting from readily available starting materials. The key steps include the protection of hydroxyl groups, selective oxidation, and stereoselective reduction. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like pyridinium chlorochromate (PCC) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as crystallization and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various stereoisomers.
科学研究应用
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: The compound is used in research to understand glucose metabolism and the role of SGLT2 inhibitors in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are related to glucose homeostasis and renal function.
相似化合物的比较
Similar Compounds
Dapagliflozin: The parent compound of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin, used in the treatment of type 2 diabetes.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related compound with similar therapeutic effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for SGLT2. This can result in differences in efficacy and side effect profiles compared to other SGLT2 inhibitors.
属性
分子式 |
C21H25ClO7 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 |
InChI 键 |
KYDGWGYAUCJZDV-IFLJBQAJSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



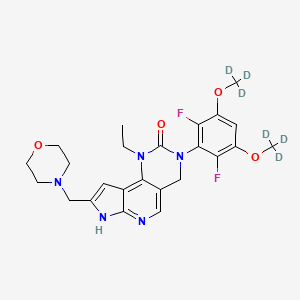

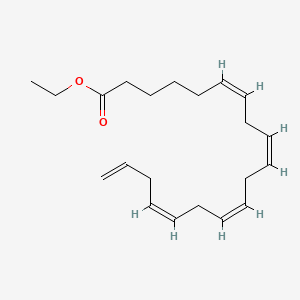
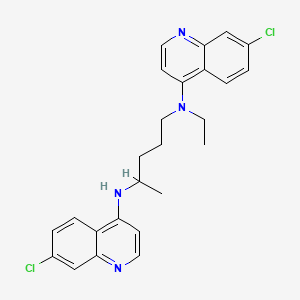
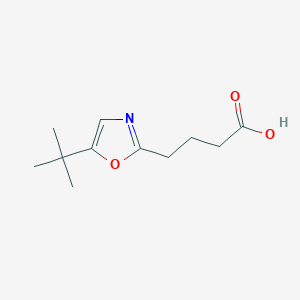
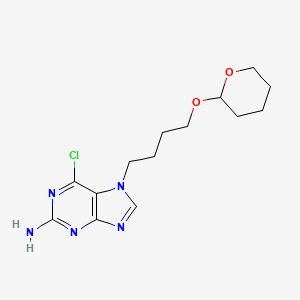
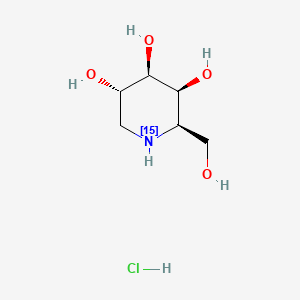
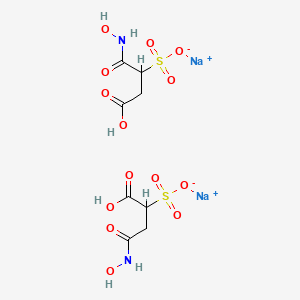
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
